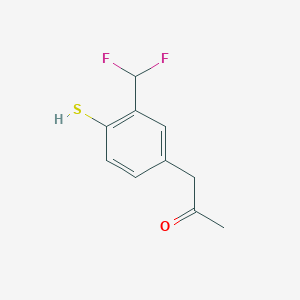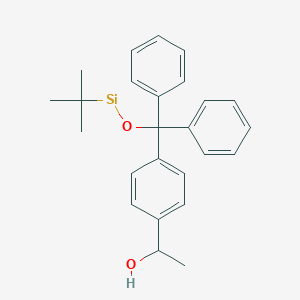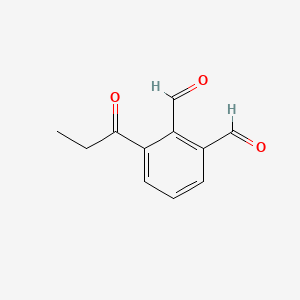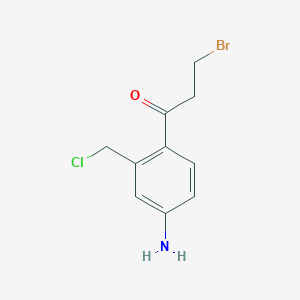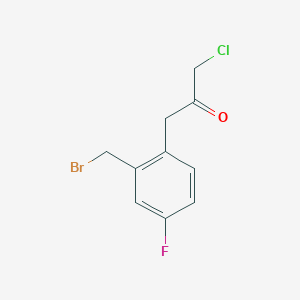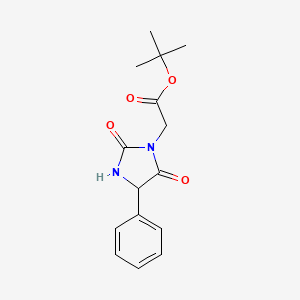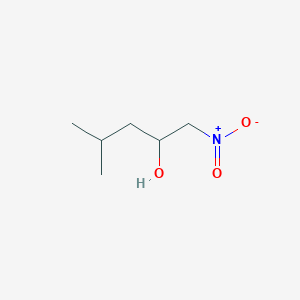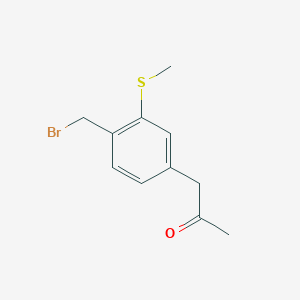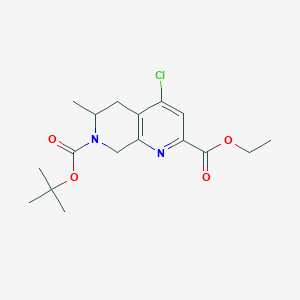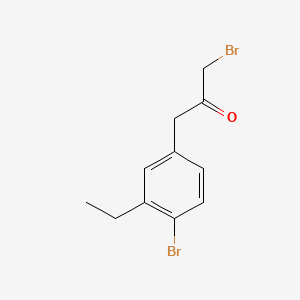
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one typically involves the bromination of 3-ethylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the acylation step .
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction typically occurs under basic conditions and leads to the formation of substituted products.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its brominated structure makes it a versatile building block for various chemical transformations.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Researchers investigate its activity against different biological targets to develop new therapeutic agents.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. For instance, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(4-bromo-3-ethylphenyl)propan-2-one can be compared with other brominated ketones, such as:
1-Bromo-3-phenylpropan-2-one: This compound lacks the additional bromine atom and the ethyl group, making it less reactive in certain chemical reactions.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar in structure but differs in the position of the bromine atoms and the ketone group, leading to different reactivity and applications
The unique combination of bromine atoms and the ethyl group in this compound provides distinct chemical properties that can be exploited in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12Br2O |
|---|---|
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
1-bromo-3-(4-bromo-3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O/c1-2-9-5-8(3-4-11(9)13)6-10(14)7-12/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
UNMZOLMGYVZPDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)CC(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


